土环酸 A

描述

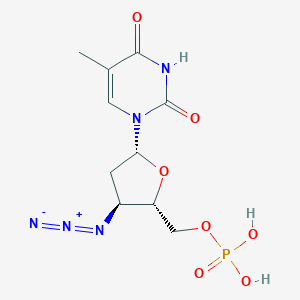

Terrecyclic Acid A is an antimicrobial compound that induces heat shock protein response . It is a sesquiterpene metabolite produced by Aspergillus terreus . It was first reported by researchers at the Universities of Osaka and Tokyo in 1982 . Terrecyclic Acid A possesses broad-spectrum antimicrobial and antitumor activity .

Synthesis Analysis

Terrecyclic Acid A is a sesquiterpene antibiotic from Aspergillus terreus . The assignment of the fifteen carbons of Terrecyclic Acid A in the 13C NMR spectrum was performed by 13C-{1H} selective proton decoupling experiments, comparison with spectra of its derivatives, and chemical shifts .Molecular Structure Analysis

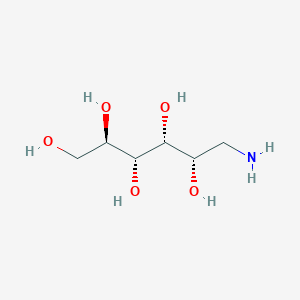

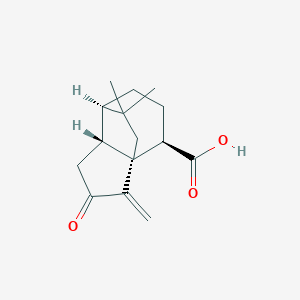

The molecular formula of Terrecyclic Acid A is C15H20O3 . Its molecular weight is 248.31 . The molecular structure of Terrecyclic Acid A is unique and it has the same novel carbon skeleton as quadrone, an antitumor substance from Aspergillus terreus .Chemical Reactions Analysis

The presence of an α-methylene ketone moiety suggests that Terrecyclic Acid A may form adducts with sulfhydryl groups of proteins . Reaction with labile intracellular cysteines was supported by the finding that the glutathione precursor N-acetyl-cysteine protected tumor cells from the cytotoxic effects of Terrecyclic Acid A whereas the glutathione-depleting agent buthionine sulfoximine enhanced its activity .Physical And Chemical Properties Analysis

The exact mass of Terrecyclic Acid A is 248.14 . The elemental analysis shows that it contains 72.55% Carbon, 8.12% Hydrogen, and 19.33% Oxygen .科学研究应用

Biosynthesis Research

Terrecyclic Acid A plays a significant role in biosynthesis research. A novel sesquiterpene synthase capable of generating β-terrecyclene, which possesses the quadrane scaffold, has been identified. This has led to the characterization of the biosynthetic pathway of a representative fungal quadrane terrecyclic acid .

Antimicrobial Activity

Quadrane sesquiterpenes, which feature a distinctive tricyclic skeleton, exhibit potent antimicrobial activities . This makes Terrecyclic Acid A a valuable compound in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, quadrane sesquiterpenes also exhibit potent anticancer activities . This suggests that Terrecyclic Acid A could be used in cancer research and potentially in the development of new cancer therapies.

Heat Shock Protein Response Induction

Terrecyclic Acid A has been shown to induce the heat shock protein response . This response is a cellular mechanism that protects cells from stress conditions. Therefore, Terrecyclic Acid A could be used in studies related to cellular stress responses.

Oxidative Stress Response

Terrecyclic Acid A affects oxidative cellular stress response pathways in tumor cells that promote survival . It increases reactive oxygen species (ROS) in 3LL cells , which could be beneficial in studies related to oxidative stress and its role in disease progression.

Inflammatory Stress Response

Terrecyclic Acid A also affects inflammatory cellular stress response pathways in tumor cells . It has been shown to inhibit cytokine-induced NF-kappaB transcriptional activity , which could be useful in research related to inflammation and its role in various diseases.

作用机制

Target of Action

Terrecyclic Acid A, a sesquiterpene originally isolated from Aspergillus terreus , exhibits potent antimicrobial and anticancer activities . It is active against S. aureus, B. subtilis, and M. roseus . The primary targets of Terrecyclic Acid A are the cellular stress response pathways in tumor cells .

Mode of Action

Terrecyclic Acid A modulates multiple stress pathways in tumor cells that promote their survival . It induces a heat shock response, increases levels of reactive oxygen species (ROS), and inhibits NF-κB transcriptional activity . The presence of an α-methylene ketone moiety suggests that Terrecyclic Acid A may form adducts with sulfhydryl groups of proteins .

Biochemical Pathways

Terrecyclic Acid A is synthesized by a novel sesquiterpene synthase capable of generating β-terrecyclene possessing the quadrane scaffold . The structural complexity is generated by terpene cyclases (TCs) using linear oligo-isoprenoid diphosphate precursors including geranyl, farnesyl, geranylgeranyl, and geranylfarnesyl diphosphate . The TCs are capable of catalyzing the most complex multistep carbocation rearrangement in nature, in which the bonding, hybridization, and stereochemistry of the substrate’s carbon atoms are dramatically altered to accomplish the intriguing scaffolds .

Pharmacokinetics

The glutathione precursor n-acetyl-cysteine has been shown to protect tumor cells from the cytotoxic effects of terrecyclic acid a, whereas the glutathione-depleting agent buthionine sulfoximine enhances its activity . This suggests that the bioavailability and efficacy of Terrecyclic Acid A may be influenced by the cellular redox state.

Result of Action

Terrecyclic Acid A increases ROS levels in 3LL cells . It also exhibits concentration-dependent inhibition of cytokine-induced NF-κB transcriptional activity . These actions result in the modulation of multiple stress pathways in tumor cells, promoting their survival .

Action Environment

The action of Terrecyclic Acid A is influenced by the cellular environment. For instance, the presence of glutathione, a cellular antioxidant, can protect cells from the cytotoxic effects of Terrecyclic Acid A . Additionally, the compound was originally isolated from Aspergillus terreus, a fungus inhabiting the rhizosphere of Opuntia versicolor of the Sonoran desert , suggesting that the compound’s production and action may be influenced by environmental factors such as the presence of other organisms and specific environmental conditions.

安全和危害

未来方向

Terrecyclic Acid A shows anticancer activity and affects multiple cellular stress response pathways . Small-molecule natural products such as Terrecyclic Acid A may serve as useful probes for understanding the relationships between these pathways, potentially providing leads for the design of novel and effective anticancer drugs .

属性

IUPAC Name |

(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAWCSOVJJHIOI-JNIYBQFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terrecyclic acid A | |

CAS RN |

83058-94-0 | |

| Record name | Terrecyclic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERRECYCLIC ACID A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

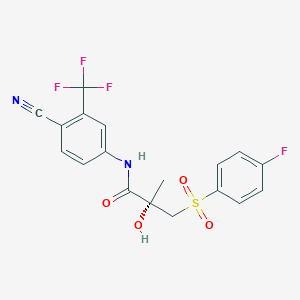

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)